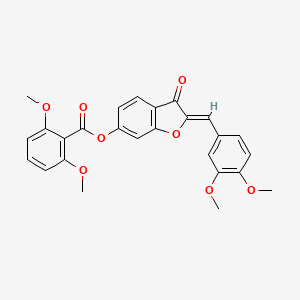
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a useful research compound. Its molecular formula is C26H22O8 and its molecular weight is 462.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine and industry.
Chemical Structure
The compound features a benzofuran core substituted with a dimethoxybenzylidene group and a benzoate moiety. Its molecular formula is C22H22O6, and it has a molecular weight of 382.41 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzofuran Core : Cyclization reactions involving phenolic precursors.
- Condensation with Dimethoxybenzaldehyde : This step forms the benzylidene derivative.
- Formation of the Benzoate Group : This is achieved through esterification reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown activity against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Bacterial Strain | Inhibition Zone (mm) at 1000 µg/mL |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| This compound | Bacillus subtilis | 10 |
These results indicate that the compound exhibits comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of caspase pathways
A study demonstrated that at concentrations of 50 µM, the compound reduced cell viability by over 70% in breast cancer cells .
The biological activity of this compound is believed to involve interaction with specific molecular targets such as:
- Enzymes : It may inhibit key enzymes involved in metabolic pathways.
- Receptors : The compound could modulate receptor activity affecting cellular signaling pathways.
Case Studies
- Antibacterial Activity Study : A series of derivatives were synthesized and tested for antibacterial properties. The results showed that compounds structurally similar to (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo exhibited significant inhibition against E. coli and S. aureus, suggesting a promising avenue for developing new antibiotics .
- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that the compound significantly inhibited tumor growth and promoted apoptosis through ROS generation .
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-18-11-8-15(12-22(18)32-4)13-23-25(27)17-10-9-16(14-21(17)34-23)33-26(28)24-19(30-2)6-5-7-20(24)31-3/h5-14H,1-4H3/b23-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSJXIKOCIBRME-QRVIBDJDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














